![molecular formula C19H22N2OS B11062551 1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone](/img/structure/B11062551.png)
1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a thiadiazole ring and a tricyclodecane ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone involves several steps. One common method includes the reaction of steroid 3-ketones with oxamic acid thiohydrazides. This reaction proceeds through the formation of acyclic hydrazones, which then cyclize into 1,3,4-thiadiazolines even in the absence of acylating agents . The reaction conditions typically involve the use of solvents like DMSO and CDCl3, and the process yields the desired spiro compound in good isolated yields (70-81%) .
Chemical Reactions Analysis
1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Acetylation: The thiadiazole NH group can be easily acetylated.
Scientific Research Applications
1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: It is being explored for its potential antiviral and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or antimicrobial activity .
Comparison with Similar Compounds
1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone can be compared with other spiro compounds, such as:
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide: This compound has shown potential as an inhibitor of SARS-CoV-2 proteases.
5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione]: Known for its anti-inflammatory and antiexudative activities.
The uniqueness of 1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2’-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone lies in its specific spiro linkage and the combination of the thiadiazole and tricyclodecane rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N2OS |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(4-phenylspiro[1,3,4-thiadiazole-5,2'-adamantane]-2-yl)ethanone |
InChI |
InChI=1S/C19H22N2OS/c1-12(22)18-20-21(17-5-3-2-4-6-17)19(23-18)15-8-13-7-14(10-15)11-16(19)9-13/h2-6,13-16H,7-11H2,1H3 |
InChI Key |
ZEVVCXQOMUEPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C2(S1)C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}benzamide](/img/structure/B11062475.png)
![4-(4-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11062477.png)
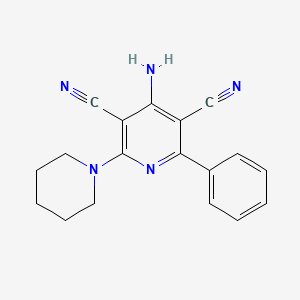
![N-(4-chlorophenyl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11062484.png)
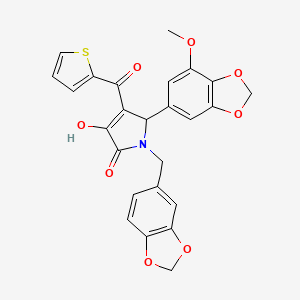
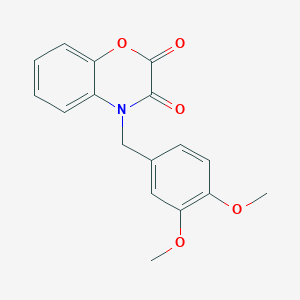
![4-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B11062501.png)
![adamantanyl-N-{3-[(N-naphthylcarbamoyl)amino]phenyl}carboxamide](/img/structure/B11062504.png)
![4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11062512.png)
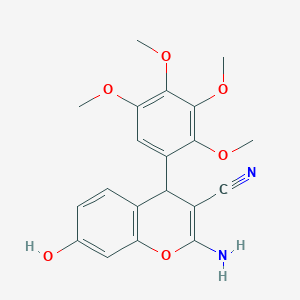
![1-(2-bromoethyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11062528.png)
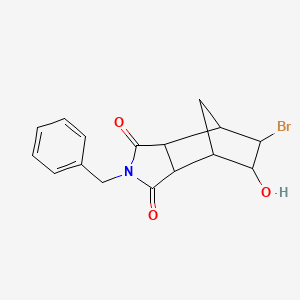
![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11062543.png)
![1,5-dimethyl-2-(4-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11062544.png)
